molecular formula C10H9ClN2O2 B1281378 Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-36-9

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1281378
CAS No.: 67625-36-9
M. Wt: 224.64 g/mol
InChI Key: UDQYTPCGXBXZCE-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQYTPCGXBXZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228977
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-36-9
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Amino-5-chloropyridine with Ethyl Chloroacetoacetate

The most widely reported method involves the cyclocondensation of 2-amino-5-chloropyridine and ethyl chloroacetoacetate under reflux conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on the α-carbon of the ketoester, followed by intramolecular cyclization and elimination of water.

Typical Procedure :

  • Reactants : 2-Amino-5-chloropyridine (1.0 equiv), ethyl chloroacetoacetate (1.2 equiv).
  • Solvent : Ethanol (0.3–0.5 M).
  • Conditions : Reflux at 80–90°C for 6–8 hours.
  • Workup : Concentration under reduced pressure, extraction with ethyl acetate, and purification via recrystallization (ethyl acetate/hexane).
  • Yield : 72–85%.

Key Data :

Parameter Value
Reaction Temperature 80–90°C
Reaction Time 6–8 hours
Purification Solvent Ethyl acetate/hexane
Melting Point 79–82°C
Purity ≥95% (HPLC)

This method is favored for its simplicity and scalability, though it requires careful control of stoichiometry to minimize byproducts like 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid .

Chloroacetaldehyde-Mediated Cyclization

An alternative approach utilizes chloroacetaldehyde to cyclize ethyl 2-amino-5-chloropyridine-2-carboxylate . This method is adapted from protocols for brominated analogs.

Procedure :

  • Reactants : Ethyl 2-amino-5-chloropyridine-2-carboxylate (1.0 equiv), 40% chloroacetaldehyde aqueous solution (1.5 equiv).
  • Base : Sodium bicarbonate or triethylamine (1.2 equiv).
  • Solvent : Ethanol or methanol (0.4 M).
  • Conditions : Stirring at 50–55°C for 12–24 hours.
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (SiO₂, 20% EtOAc/hexane).
  • Yield : 65–75%.

Mechanistic Insights :

  • Nucleophilic Attack : The amine attacks chloroacetaldehyde, forming an imine intermediate.
  • Cyclization : Intramolecular attack by the pyridine nitrogen forms the imidazo ring.
  • Esterification : Ethyl groups remain intact under mild basic conditions.

Comparison with Brominated Analogs :

Parameter Chloro Derivative Bromo Derivative
Reaction Temperature 50–55°C 55–60°C
Yield 65–75% 70–80%
Byproducts <5% 5–10%

Metal-Free Synthesis via Tandem Knoevenagel-Cyclization

Recent advances highlight metal-free methodologies to avoid transition-metal residues. A tandem Knoevenagel-cyclization reaction using 2-aminopyridine and ethyl 2-chloroacetoacetate has been reported.

Procedure :

  • Catalyst : Piperidine (10 mol%).
  • Solvent : Ethanol/water (3:1 v/v).
  • Conditions : Microwave irradiation at 120°C for 30 minutes.
  • Yield : 80–88%.

Advantages :

  • Speed : 30-minute reaction time vs. 6–8 hours for conventional methods.
  • Eco-Friendly : Aqueous solvent system reduces environmental impact.

Limitations :

  • Requires specialized equipment (microwave reactor).
  • Scalability challenges due to rapid exothermic reactions.

Recrystallization and Purification Strategies

Purification is critical due to the compound’s tendency to form hydrates. Common methods include:

Solvent Systems :

  • Ethyl acetate/n-hexane (1:1): Achieves >99% purity after two recrystallizations.
  • Methanol/water (4:1): Effective for removing unreacted starting materials.

Chromatographic Methods :

  • Silica Gel : Elution with 20–30% ethyl acetate in hexane.
  • HPLC : C18 column, acetonitrile/water (70:30) for analytical purity.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous-flow reactors are recommended to enhance heat transfer and reduce reaction times. Key parameters:

Parameter Batch Process Continuous Flow
Reaction Time 8 hours 2 hours
Yield 75% 82%
Purity 95% 98%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization: It can form additional rings through intramolecular reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is utilized as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-cancer and anti-inflammatory agents. Research indicates that compounds derived from this structure can modulate cell signaling pathways and induce apoptosis in cancer cells, making them promising candidates for cancer therapies .

Antimicrobial Properties
Studies have shown that this compound exhibits inhibitory effects against certain bacterial strains, suggesting its potential application in antimicrobial therapies. Initial screenings indicate its efficacy against specific pathogens, although further research is needed to establish a broader spectrum of activity .

Cholinesterase Inhibition
Research has indicated that derivatives of this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is significant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction plays a key role .

Biochemical Research

Enzyme Inhibition Studies
The compound is extensively used in biochemical studies aimed at understanding enzyme interactions and receptor binding. It aids researchers in elucidating biological pathways and disease mechanisms, contributing to the development of new therapeutic strategies .

Targeting Drug-Resistant Strains
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis. These compounds have demonstrated significant potency against multi-drug resistant and extensively drug-resistant strains, suggesting a novel mechanism of action distinct from existing treatments .

Agricultural Chemistry

Development of Agrochemicals
this compound is being explored for its potential use in the formulation of agrochemicals such as herbicides and fungicides. Its application could enhance crop yields by providing effective solutions to pest and disease management in agriculture .

Material Science

Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. Its inclusion can enhance the performance characteristics of materials used in various industrial applications .

Diagnostic Applications

Imaging Techniques
Researchers are investigating the role of this compound in developing diagnostic agents for imaging techniques. These agents could facilitate early detection of diseases by improving the sensitivity and specificity of imaging modalities .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for anti-cancer and anti-inflammatory drugs; cholinesterase inhibition potential
Biochemical ResearchStudies on enzyme inhibition; effective against drug-resistant Mycobacterium tuberculosis strains
Agricultural ChemistryPotential use in developing herbicides and fungicides
Material ScienceEnhances thermal stability and chemical resistance in polymer formulations
Diagnostic ApplicationsDevelopment of imaging agents for early disease detection

Mechanism of Action

The mechanism of action of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula C10H8ClN2O2 and a molecular weight of approximately 224.64 g/mol. It is characterized by a chlorine atom at the 5-position of the imidazo ring and an ester functional group, which contribute to its unique biological profile. The compound exhibits a melting point between 79°C and 82°C and is recognized for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial in drug metabolism .

1. Cytochrome P450 Inhibition

This compound has been identified as a potent inhibitor of several cytochrome P450 enzymes. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, raising concerns regarding potential drug-drug interactions. The inhibition percentages at a concentration of 10 μM for various CYP enzymes are summarized in Table 1.

Enzyme% Inhibition at 10 μM
CYP1A226.3
CYP2C932.2
CYP2C1945.2
CYP2D616.4
CYP3A452.2

This profile indicates that this compound could lead to increased plasma concentrations of certain drugs, necessitating careful monitoring in clinical settings .

2. Anti-Tuberculosis Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). A series of imidazo[1,2-a]pyridine derivatives, including this compound, were evaluated for their anti-tubercular properties. Notably, it demonstrated promising Minimum Inhibitory Concentration (MIC) values ranging from 0.030.03 to 5.0μM5.0\mu M against Mtb H37Rv strains .

Case Study:
In a high-throughput screening study conducted by Abrahams et al., four hit compounds from the imidazo[1,2-a]pyridine class were identified as potent inhibitors against both Mtb and M. bovis BCG . The structural modifications in these compounds were crucial for enhancing their anti-TB activity.

3. Anti-Cancer Properties

The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential. Research indicates that derivatives of this compound can inhibit the PI3Kα pathway, which is vital in cancer cell proliferation and survival. For instance, compound 35 from related studies was noted for its nanomolar potency against PI3Kα and showed significant antiproliferative activity in T47D breast cancer cells through cell cycle arrest and apoptosis induction .

The biological activity of this compound primarily stems from its ability to inhibit key metabolic enzymes and pathways involved in disease processes:

  • Cytochrome P450 Inhibition: By blocking CYP enzymes, this compound alters drug metabolism and can enhance the effects or toxicity of co-administered medications.
  • Anti-Tuberculosis Mechanism: It targets the cytochrome bc1 complex in Mtb, disrupting electron transfer essential for ATP synthesis, thus inhibiting bacterial growth.
  • Cancer Cell Proliferation: The inhibition of PI3Kα leads to reduced signaling pathways that promote tumor growth and survival.

Q & A

Q. What are the established synthetic routes for Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, and what key reaction conditions influence yield?

Answer: The compound is synthesized via a multi-step route:

Core Formation : Reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol yields ethyl imidazo[1,2-a]pyridine-2-carboxylate .

Chlorination : Introducing chlorine at the 5-position using N-chlorosuccinimide (NCS) in DMF at 40°C achieves regioselective substitution. Key conditions include nitrogen atmosphere, reaction duration (4–6 hours), and stoichiometric control of NCS to avoid over-halogenation .

Yield Optimization : High yields (80–94%) are achieved by maintaining anhydrous conditions, precise temperature control, and post-reaction quenching with water to isolate the product .

Q. How is this compound characterized structurally in academic research?

Answer: Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. For example, the ethyl ester group resonates as a triplet (~1.4 ppm) and quartet (~4.4 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a=17.164a = 17.164 Å, b=10.521b = 10.521 Å) validate molecular geometry and intermolecular interactions .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields and scalability?

Answer:

  • Catalytic Systems : Use copper sulfate (10 mol%) in click chemistry steps to accelerate cyclization and reduce side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates during chlorination, while ethanol facilitates hydrazide formation .
  • Workflow Design : Implement one-pot strategies for intermediates (e.g., hydrazide formation) to minimize purification steps and improve throughput .

Q. What analytical challenges arise when confirming the molecular geometry of this compound?

Answer:

  • Crystal Packing Effects : Monoclinic systems may exhibit torsional strain in the imidazo-pyridine ring, complicating bond angle measurements .
  • Disorder in X-ray Data : Partial occupancy of the ethyl group or chlorine atom requires refinement constraints (e.g., SHELXL software) to resolve .
  • Solvent Artifacts : Residual DMSO in NMR samples can obscure proton signals, necessitating rigorous drying or alternative solvents .

Q. How do structural modifications at the 5-chloro position affect the compound’s bioactivity in drug discovery?

Answer:

  • Antiparasitic Activity : Replacement with bulkier groups (e.g., trifluoromethyl) enhances binding to parasitic enzymes (e.g., Entamoeba histolytica cysteine proteases) but may reduce solubility .
  • Anticancer Potential : Chlorine at the 5-position improves interactions with receptor tyrosine kinases (e.g., c-Met), as demonstrated in lung and pancreatic cancer cell lines .
  • Toxicity Trade-offs : Chlorine substitution reduces hepatotoxicity compared to nitro derivatives, as shown in Wistar rat models .

Q. What methodologies are used to assess the toxicological profile of this compound?

Answer:

  • In Vitro Assays : Cytotoxicity screening in NIH/3T3 fibroblasts using MTT assays identifies IC₅₀ values .
  • In Vivo Studies : Administering 50–200 mg/kg doses to Wistar rats for 7–14 days monitors liver/kidney biomarkers (ALT, creatinine) and histopathological changes .
  • Off-Target Analysis : Metabolite profiling via LC-MS detects sulfoxide or ester hydrolysis products that may contribute to toxicity .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Answer:

  • Solvent Polarity Effects : NMR chemical shifts vary between CDCl₃ (upfield for aromatic protons) and DMSO-d₆ (downfield due to hydrogen bonding). Consistent solvent use is critical .
  • Impurity Identification : HPLC-MS traces detect byproducts (e.g., dihalogenated isomers) that may arise from excess NCS .
  • Crystallographic Validation : Resolve ambiguous NOE correlations or coupling constants by cross-referencing with X-ray data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

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